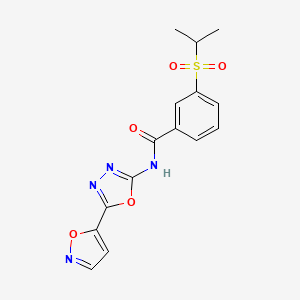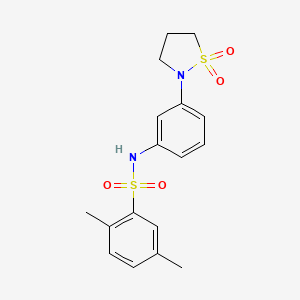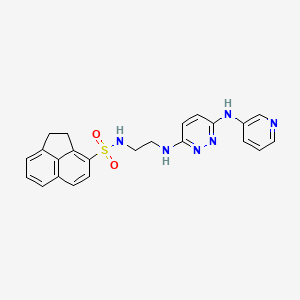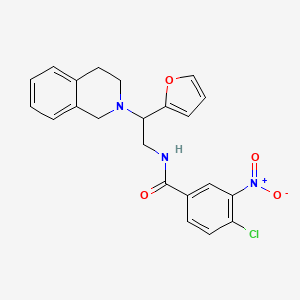
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide is a synthetic organic compound known for its complex structure that combines various functional groups. Its unique properties make it of significant interest in fields such as medicinal chemistry, pharmacology, and material sciences. The compound incorporates a chloro-substituted benzamide core, an isoquinolinyl moiety, and a furan ring, which contribute to its diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Formation of Isoquinoline Derivative
Reactants: : Isoquinoline, suitable dihalide compound.
Conditions: : Solvent (e.g., THF), base (e.g., K2CO3), room temperature.
Reaction: : Halide displacement to attach the dihydroisoquinoline to an ethyl chain.
Step 2: Synthesis of Nitrobenzamide Core
Reactants: : Appropriate chloro-nitrobenzoyl chloride, amine.
Conditions: : Solvent (e.g., dichloromethane), low temperature, base (e.g., pyridine).
Reaction: : Amidation reaction to form the benzamide.
Step 3: Coupling of Furan Derivative
Reactants: : Intermediate from Step 1, furan-2-yl derivative.
Conditions: : Coupling reagents (e.g., DCC, HOBt), solvent (e.g., DMF), room temperature.
Reaction: : Formation of the final compound through coupling.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve the scaling-up of the above-mentioned reactions, with optimizations to enhance yield and reduce costs. Continuous flow reactors might be employed to ensure consistent production, and advanced purification techniques, such as column chromatography or crystallization, would be used to achieve the desired purity.
化学反応の分析
Types of Reactions
Oxidation: : The furan ring can undergo oxidation to form various derivatives.
Reduction: : Nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: : The chloro group can be substituted by nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acetone.
Reduction: : Hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Sodium ethoxide in ethanol.
Major Products Formed
From Oxidation: : Oxidized furan derivatives.
From Reduction: : Amino derivatives of the compound.
From Substitution: : Derivatives with various nucleophiles replacing the chloro group.
科学的研究の応用
Chemistry
This compound serves as a precursor for synthesizing more complex molecules and can act as a ligand in coordination chemistry.
Biology and Medicine
In medicinal chemistry, it is investigated for its potential as an inhibitor of certain enzymes or receptors. Its structural motifs are valuable in designing molecules with targeted biological activities.
Industry
The compound may be used in the development of novel materials, including polymers and coatings, due to its unique electronic properties and stability.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. In the context of enzyme inhibition, for instance, it likely interacts with the active site of the target enzyme, forming stable complexes that prevent the enzyme from catalyzing its usual reactions. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, depending on the nature of the enzyme’s active site and the functional groups on the compound.
類似化合物との比較
Similar Compounds
4-chloro-N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-3-nitrobenzamide
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide
Uniqueness
Compared to its analogs, 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide stands out due to the electronic and steric effects imparted by the furan ring. The furan ring provides a unique electronic environment that can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for designing novel therapeutic agents.
In essence, this compound's blend of structural components and chemical properties makes it a versatile and promising candidate in various fields of scientific research.
特性
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c23-18-8-7-16(12-19(18)26(28)29)22(27)24-13-20(21-6-3-11-30-21)25-10-9-15-4-1-2-5-17(15)14-25/h1-8,11-12,20H,9-10,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODINQBXVMKGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-3-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2546018.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2546019.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2546021.png)
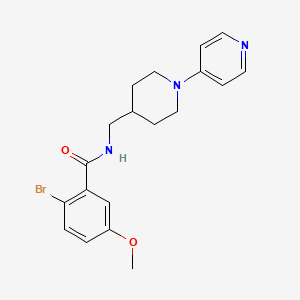
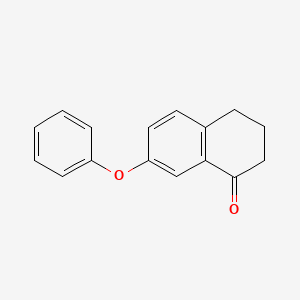
![1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2546024.png)
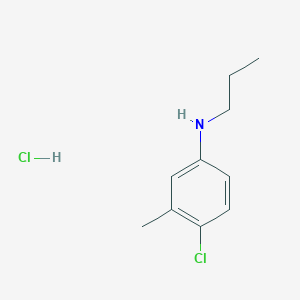
![4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2546030.png)
![N-Propan-2-yl-N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2546031.png)
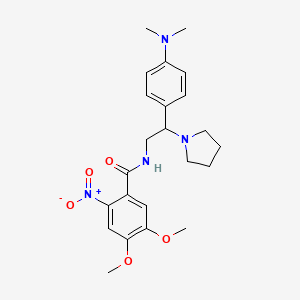
![2-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2546037.png)
